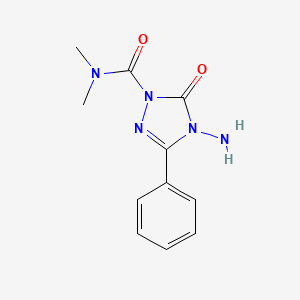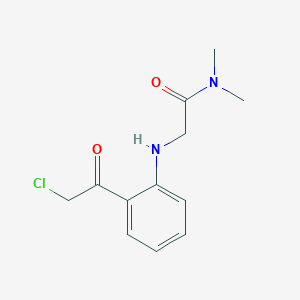
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide is an organic compound that features a chloroacetyl group attached to a phenylamino moiety, with an N,N-dimethylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide typically involves the reaction of chloroacetyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Chloroacetyl chloride is added dropwise to a solution of N,N-dimethylacetamide in an inert solvent like dichloromethane.
Step 2: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at a low temperature (0-5°C) for several hours.
Step 4: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylamino moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The N,N-dimethylacetamide backbone provides stability and enhances the compound’s solubility in various solvents.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroacetyl)-N-methylacetamide: Similar structure but lacks the phenylamino group.
2-Chloro-N-(phenylamino)acetamide: Similar structure but lacks the N,N-dimethylacetamide backbone.
N-(2-Chloroacetyl)-N-phenylacetamide: Similar structure but lacks the N,N-dimethyl groups.
Uniqueness
2-((Chloroacetyl)phenylamino)-N,N-dimethylacetamide is unique due to the presence of both the chloroacetyl and phenylamino groups, which confer specific reactivity and potential biological activity. The N,N-dimethylacetamide backbone enhances its solubility and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-[2-(2-chloroacetyl)anilino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-15(2)12(17)8-14-10-6-4-3-5-9(10)11(16)7-13/h3-6,14H,7-8H2,1-2H3 |
InChI Key |
OYBPGKNSWQHSAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC1=CC=CC=C1C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate](/img/structure/B13788478.png)
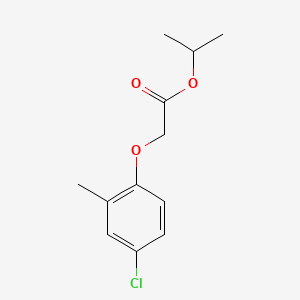
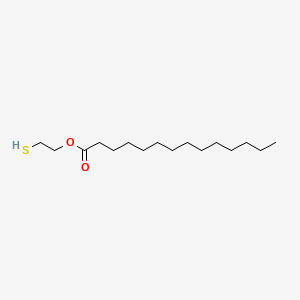
![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)
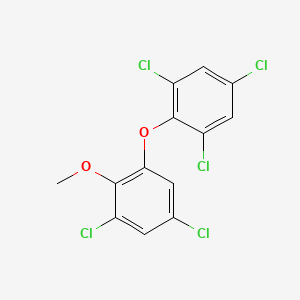
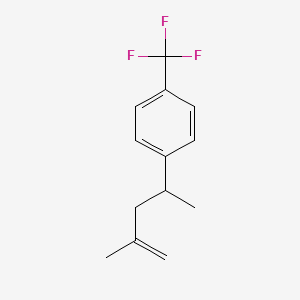
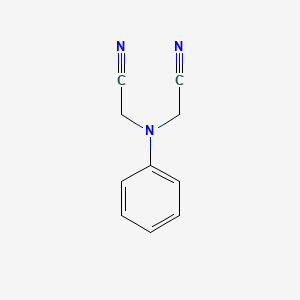
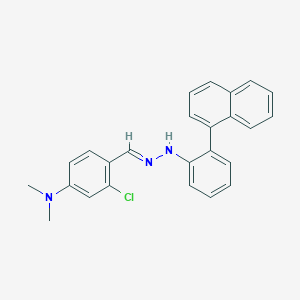
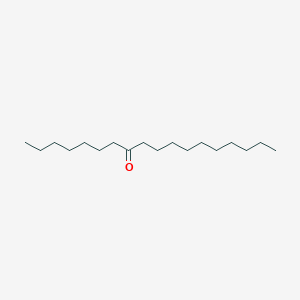
![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)
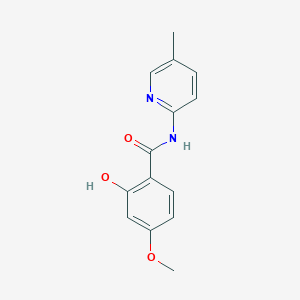
![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)
